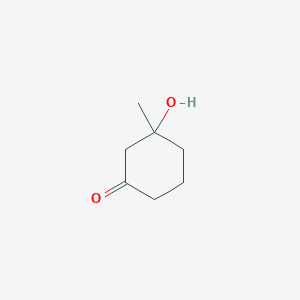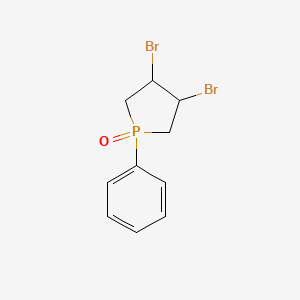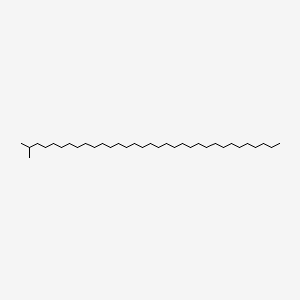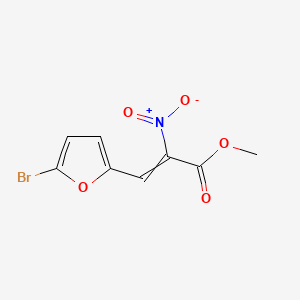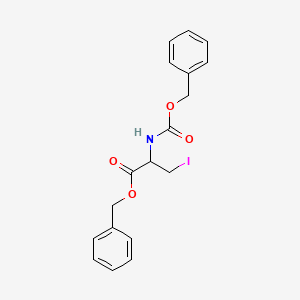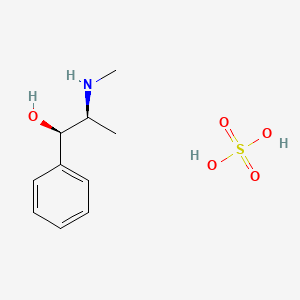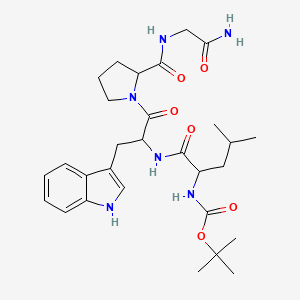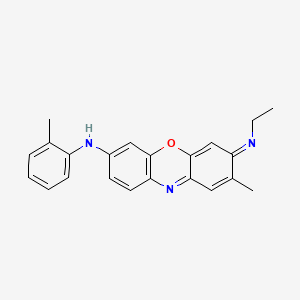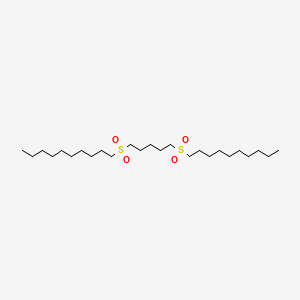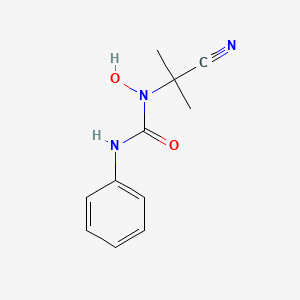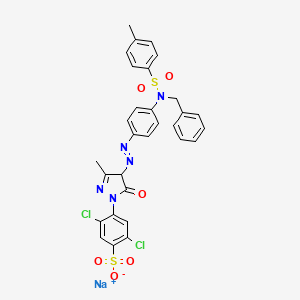![molecular formula C16H21NO5 B14464914 Diethyl[2-(benzoylamino)ethyl]propanedioate CAS No. 73234-13-6](/img/structure/B14464914.png)
Diethyl[2-(benzoylamino)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[2-(benzoylamino)ethyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzoylamino group attached to an ethyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl[2-(benzoylamino)ethyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate benzoylaminoethyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with the benzoylaminoethyl halide in an S_N2 reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(benzoylamino)ethyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoylamino group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of the enolate ion.
Benzoylaminoethyl Halide: Acts as the alkylating agent in the synthesis.
Acidic or Basic Conditions: Employed for the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis of ester groups
Scientific Research Applications
Diethyl[2-(benzoylamino)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl[2-(benzoylamino)ethyl]propanedioate involves its reactivity as a nucleophile due to the presence of the enolate ion. The compound can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The benzoylamino group also plays a role in its reactivity, influencing the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the benzoylamino group.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with different substituents.
Properties
CAS No. |
73234-13-6 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
diethyl 2-(2-benzamidoethyl)propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-3-21-15(19)13(16(20)22-4-2)10-11-17-14(18)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18) |
InChI Key |
ZFVTXWLKMXRWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCNC(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



